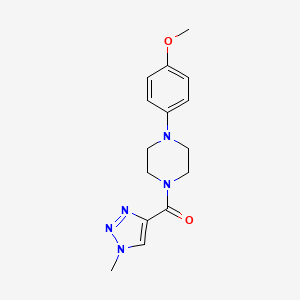

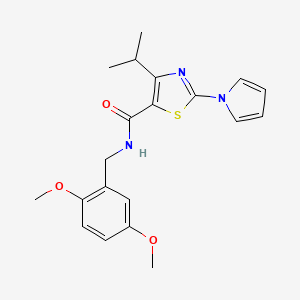

Methyl 1-(4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 1-(4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate hydrochloride is a compound that can be associated with the family of cyclobutane derivatives and piperidine betaines. Although the specific compound is not directly studied in the provided papers, related compounds and their synthesis, molecular structure, and chemical reactions can offer insights into its characteristics.

Synthesis Analysis

The synthesis of cyclobutane derivatives can involve various methods, including photoirradiation and intermolecular cyclization. For instance, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was synthesized through the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under direct sunlight . Similarly, the formation of 1,2-bis(1-methyl-1,4-dihydro-4-pyridinylidene)cyclobutane was achieved by the one-electron reduction of 4-vinyl-1-methylpyridinium bromide . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives can be quite complex. For example, the crystal structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate revealed a slightly distorted square-planar arrangement of the central four-membered ring . In the case of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, the piperidinium ring adopts a chair conformation with various substituents in equatorial or axial positions, leading to a disordered structure . These findings suggest that the molecular structure of this compound could also exhibit a complex conformation with potential disorder in the crystal structure.

Chemical Reactions Analysis

The chemical reactivity of cyclobutane derivatives and related compounds can involve multiple reaction pathways. For instance, the synthesis of methyl 1-hydroxy-6-oxo-2-cyclohexenecarboxylate did not result in the expected dimerization to form idesolide . This indicates that the reactivity of cyclobutane derivatives can be influenced by the specific substituents and reaction conditions. The formation of 1,2-bis(1-methyl-1,4-dihydro-4-pyridinylidene)cyclobutane through dehydrogenated intermolecular cyclization also highlights the potential for complex reaction mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives can be influenced by their molecular structure and intermolecular interactions. The crystal structure analysis of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate revealed the presence of hydrogen bonding and van der Waals interactions, which are crucial for the stabilization of the structure . The FTIR spectrum of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride showed intense bands corresponding to O-H and O-H-O hydrogen bonds, confirming their presence in the structure . These properties are likely to be relevant for this compound as well, affecting its solubility, stability, and reactivity.

Applications De Recherche Scientifique

Synthesis and Application in Organic Chemistry

Research on cyclobutane derivatives, including compounds with similar structural features, has shown their utility in the synthesis of complex organic molecules. For example, cyclobutane-containing compounds have been utilized in the development of novel Schiff base ligands, which demonstrate antimicrobial activity. These ligands, incorporating cyclobutane and thiazole rings, have been prepared and tested against various microorganisms, showcasing the potential of cyclobutane derivatives in contributing to new antimicrobial agents (Cukurovalı et al., 2002).

Contribution to Material Science

Compounds featuring cyclobutane rings are also explored for their thermal properties and potential applications in material science. The study of cobalt(II), copper(II), nickel(II), and zinc(II) complexes of novel Schiff base ligands has extended into the investigation of their thermal stability, providing valuable information for materials chemistry (Cukurovalı et al., 2002).

Biological Activity and Pharmaceutical Research

Further, cyclobutane derivatives have shown promise in pharmaceutical research, particularly in the discovery of new natural products with potential therapeutic applications. Studies on plant extracts have identified novel cyclobutane-type norlignans and phenylpropanoids, which contribute to our understanding of natural product chemistry and its implications for drug discovery (Li et al., 2007).

Advanced Polymerization Techniques

In the realm of polymer science, cyclobutene derivatives, closely related to the compound , have been polymerized using anionic polymerization techniques. This research opens new pathways for creating polymers with unique properties, such as narrow molecular weight distribution and specific structural motifs, paving the way for advanced material applications (Kitayama et al., 2004).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning” associated with it . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

methyl 1-(4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3.ClH/c1-15-9(13)10(3-2-4-10)11(14)5-7-12-8-6-11;/h12,14H,2-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFGXWWNKJFASB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC1)C2(CCNCC2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl 5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2499331.png)

![(2,4-Dichlorophenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2499334.png)

![3-((2E)but-2-enyl)-1,6,7-trimethyl-8-(phenylethyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2499341.png)

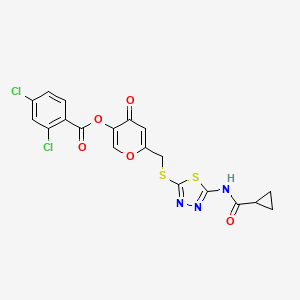

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2499343.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2499344.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-ethylphenoxy)acetamide](/img/structure/B2499352.png)